molecular formula C12H15FN4 B8279055 5-fluoro-1-methyl-2-piperazin-1-yl-1H-benzimidazole

5-fluoro-1-methyl-2-piperazin-1-yl-1H-benzimidazole

Cat. No. B8279055
M. Wt: 234.27 g/mol
InChI Key: IFGYKPICHFTJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877758B2

Procedure details

0.7 g 2-chloro-5-fluoro-1-methyl-1H-benzimidazole and 1.3 g piperazine are suspended in 10 ml n-butanol and stirred for 48 hours at ambient temperature. The reaction mixture is evaporated to dryness and the product is purified by chromatography (aluminium oxide, methylene chloride/methanol 10/1). 0.73 g (V-8) are obtained as a solid. 1H NMR (400 MHz, DMSO): 6.9 (1H, t); 3.6 (3H, s).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH3:7])[C:5]2[CH:8]=[CH:9][C:10]([F:12])=[CH:11][C:4]=2[N:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C(O)CCC>[F:12][C:10]1[CH:9]=[CH:8][C:5]2[N:6]([CH3:7])[C:2]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)=[N:3][C:4]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=NC2=C(N1C)C=CC(=C2)F
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product is purified by chromatography (aluminium oxide, methylene chloride/methanol 10/1)
CUSTOM
Type
CUSTOM
Details
0.73 g (V-8) are obtained as a solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
FC1=CC2=C(N(C(=N2)N2CCNCC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.